2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole
Overview
Description
2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole is an organosilicon compound characterized by the presence of bromophenyl and diphenylsilole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. The general procedure involves the following steps:
Starting Materials: 4-bromophenylboronic acid and 2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole.
Catalyst: Palladium(0) or Palladium(II) complexes.
Base: Potassium carbonate or sodium carbonate.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80°C to 120°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atom or the phenyl groups.
Cross-Coupling Reactions: Besides Suzuki–Miyaura coupling, it can undergo other cross-coupling reactions such as Heck and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to changes in the oxidation state of the silicon or phenyl groups.
Scientific Research Applications
2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: Employed in the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells.
Chemical Synthesis: Serves as a building block for synthesizing more complex organosilicon compounds.
Biological Research:
Mechanism of Action
The mechanism of action of 2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole involves its interaction with molecular targets through its bromophenyl and diphenylsilole groups. These interactions can influence electronic properties, making it useful in electronic applications. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole: Similar in structure but contains an oxadiazole ring instead of a silole ring.
2,5-Bis(4-bromophenyl)-p-xylene: Lacks the silicon atom and has a simpler aromatic structure.
Thiophene Derivatives: Contain sulfur atoms and are used in similar applications in organic electronics.
Uniqueness
2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole is unique due to the presence of the silole ring, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic semiconductors and light-emitting devices.
Properties
IUPAC Name |
2,5-bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24Br2Si/c1-33(2)29(23-13-17-25(31)18-14-23)27(21-9-5-3-6-10-21)28(22-11-7-4-8-12-22)30(33)24-15-19-26(32)20-16-24/h3-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHPPFVYCIHQLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C(=C(C(=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Br2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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